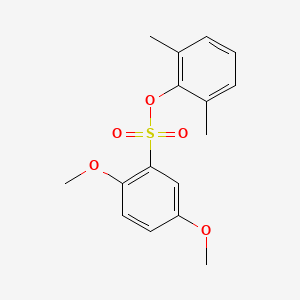![molecular formula C24H21BrN4O4S2 B5127371 2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide](/img/structure/B5127371.png)
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that features a combination of various functional groups, including methoxyphenyl, thiophene, dihydropyrazole, nitrophenyl, and thiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include commercially available reagents such as 3,4-dimethoxybenzaldehyde, thiophene-2-carboxylic acid, and 4-nitrobenzaldehyde. The synthetic route may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the pyrazole and thiazole rings through cyclization reactions.
Substitution Reactions: Introduction of functional groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Precise temperature control to avoid side reactions.
化学反応の分析
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of this compound involves interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. For instance, the nitrophenyl group may participate in redox reactions, while the thiazole ring can interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole exhibit similar chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2.BrH/c1-31-21-10-7-16(12-22(21)32-2)20-13-18(23-4-3-11-33-23)26-27(20)24-25-19(14-34-24)15-5-8-17(9-6-15)28(29)30;/h3-12,14,20H,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNLVYMIIXECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5127291.png)



![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![METHYL 3-({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5127349.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)
![1-acetyl-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B5127383.png)

![[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid](/img/structure/B5127389.png)
